molecular formula C20H16N2O4 B6416028 4-(4-Cbz-Aminopheny)nicotinic acid CAS No. 1261940-13-9

4-(4-Cbz-Aminopheny)nicotinic acid

Cat. No.: B6416028
CAS No.: 1261940-13-9
M. Wt: 348.4 g/mol
InChI Key: GGTWHIWAIIAXND-UHFFFAOYSA-N
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Description

4-(4-Cbz-Aminopheny)nicotinic acid: is a chemical compound with the molecular formula C20H16N2O4 and a molecular weight of 348.35 g/mol . This compound is characterized by the presence of a nicotinic acid moiety substituted with a 4-(4-Cbz-aminophenyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Cbz-Aminopheny)nicotinic acid typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Cbz-Aminopheny)nicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(4-Cbz-Aminopheny)nicotinic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(4-Cbz-Aminopheny)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound is known to bind to nicotinic acid receptors, which are involved in various physiological processes. Upon binding, it can modulate the activity of these receptors, leading to downstream effects such as changes in gene expression, enzyme activity, and cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: 4-(4-Cbz-Aminopheny)nicotinic acid is unique due to the presence of the 4-(4-Cbz-aminophenyl) group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-[4-(phenylmethoxycarbonylamino)phenyl]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4/c23-19(24)18-12-21-11-10-17(18)15-6-8-16(9-7-15)22-20(25)26-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTWHIWAIIAXND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=C(C=NC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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